The table below summarizes the available data for Methasulfocarb (CAS 66952-49-6), which is a thiocarbamate fungicide used to treat fungal diseases in rice [1] [2].
| Property | Value | Source / Comment |
|---|---|---|
| CAS Registry Number | 66952-49-6 | [3] [1] [2] |
| Molecular Formula | C₉H₁₁NO₄S₂ | [3] [1] [2] |
| Molecular Weight | 261.32 g/mol | [3] [1] [2] |
| Melting Point | 137-138 °C | [3] [1] |
| Density | ~1.42 g/cm³ | [3] [1] [4] |
| Log P (Partition coefficient) | 1.68 | Indicates low lipophilicity [1] |
| Water Solubility (at 20°C) | 480 mg/L (at pH 7) | Moderate [1] |
| DMSO Solubility | ~25 mg/mL (95.67 mM) | Sonication is recommended to achieve dissolution [2]. |
For research involving biological screening, accurately determining a compound's solubility in DMSO is crucial. The following protocol, adapted from a published research paper on fragment-based screening, uses NMR for precise quantification [5] [6].
Preparation of Stock Solution
Preparation of Diluted Test Solution
NMR Analysis and Quantification
This method classifies a compound as "soluble" if the measured concentration is 1000 μM (1 mM), and "insoluble" if it is below this threshold. The "gray area" between 900-999 μM is considered ambiguous due to experimental error [5] [6].
The diagram below outlines the key stages of the experimental protocol.
The FRAC (Fungicide Resistance Action Committee) code is a critical tool for managing resistance by grouping fungicides based on their target sites. The following table summarizes the key information for methasulfocarb.
| Property | Description |
|---|---|
| FRAC Code [1] | 42 |
| Chemical Group [1] | Thiocarbamate fungicide; Carbamate fungicide |
| IUPAC Name [1] | S-4-(mesyloxy)phenyl methyl(thiocarbamate) |
| Mode of Action [1] | Growth retarding activity |
| Example Pests Controlled [1] | Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp. |
| Example Applications [1] | Rice |
| Water Solubility [1] | 480 mg/L (Moderate) |
While the search results do not contain a specific experimental protocol for studying this compound, researchers can leverage the following general approaches commonly used in fungicide and metabolic studies.
The diagram below visualizes a general experimental workflow for studying a fungicide's mechanism of action, integrating the methodologies mentioned above.
This workflow outlines key steps from initial cell treatment to final data analysis in fungicide research.
This section details the fundamental chemical identifiers and physicochemical characteristics of Methasulfocarb, which are crucial for understanding its behavior in research and application settings.
Table 1: Chemical Identity and Properties of this compound
| Property | Description |
|---|---|
| IUPAC Name | [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate [1] [2] |
| CAS Registry Number | 66952-49-6 [1] [3] [2] |
| Molecular Formula | C₉H₁₁NO₄S₂ [1] [3] [2] |
| Molecular Weight | 261.31 g/mol [1] [3] [2] |
| Appearance | Colourless to white or yellow crystalline solid [1] [3] |
| Melting Point | 138 °C [1] |
| Octanol-Water Partition Coefficient (Log P) | 1.68 (indicating low lipophilicity) [1] |
| Water Solubility | 480 mg/L at 20 °C (moderate) [1] |
| Mode of Action (Fungicide) | FRAC Code 42; exhibits growth-retarding activity [1] |
This compound is a soil-applied fungicide that controls a range of fungal pathogens, including Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia species [1]. Its primary application is in rice crops [1]. It is typically formulated into granular or wettable powder forms for soil treatment [1].
Understanding the safety profile of a compound is essential for laboratory and field use. The following table summarizes key hazard data.
Table 2: Toxicological and Ecotoxicological Profile
| Endpoint | Result | Classification |
|---|---|---|
| Mammalian Acute Oral LD₅₀ (Rat) | 112 mg/kg [1] | Moderate toxicity [1] |
| Avian Acute LD₅₀ | No data found [1] | - |
| Earthworm Acute 14-day LC₅₀ | No data found [1] | - |
| Honeybee Acute Contact LD₅₀ | No data found [1] | - |
| Bio-concentration Factor (BCF) | Low risk (based on Log P < 3) [1] | Low risk |
For researchers aiming to work with this compound in a laboratory setting, here are practical considerations for handling and formulating the compound.
Solubility and Stock Solution Preparation this compound has moderate solubility in water. For in vitro assays, it may dissolve in DMSO. If DMSO is insufficient, alternative solvents like ethanol or DMF can be tested with a minute amount of the product first to avoid sample loss [2].
Formulation for Bioactivity Assays
Storage and Handling
This compound is not approved for use in the European Union according to EC Regulation 1107/2009 [1]. It was first introduced in Japan in 1984 [1]. Example products include "Kayabest," with Nippon Kayaku listed as an example manufacturer [1].
The following diagram visualizes the conceptual fungicidal action and research context of this compound based on available data.
The following tables consolidate the available physicochemical, toxicological, and application data for methasulfocarb, which is a fungicide and plant growth regulator used primarily in rice crops [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions / Notes |
|---|---|---|
| Chemical Formula | C₉H₁₁NO₄S₂ [1] [2] | - |
| Molecular Weight | 261.31 g/mol [1] [2] | - |
| CAS RN | 66952-49-6 [1] [3] [2] | - |
| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] | - |
| Appearance | Colourless crystalline solid [1] | - |
| Melting Point | 138 °C [1] | - |
| Water Solubility | 480 mg L⁻¹ [1] | Moderate, at 20°C & pH 7 |
| Octanol-Water Partition Coefficient (Log P) | 1.68 [1] | Low |
| Vapor Pressure | Decomposes before boiling [1] | - |
| Mode of Action | Growth retarding activity [1] | FRAC Code: 42 [1] |
Table 2: Ecotoxicological and Regulatory Profile
| Category | Data | Notes |
|---|---|---|
| Mammalian Acute Oral LD₅₀ | 112 mg kg⁻¹ [1] | Moderate toxicity (Rat) |
| EU Regulatory Status | Not approved [1] | Regulation (EC) 1107/2009 |
| Example Applications | Rice [1] | Soil application |
| Example Pests Controlled | Fusarium, Mucor, Pseudomonas, Pythium, Rhizoctonia spp. [1] | - |
| Formulation Types | Granular or wettable powder [1] | For soil application |
Based on the general information available, here is a visual workflow for a typical soil treatment efficacy study. This diagram outlines the key stages from initial setup to final analysis.
Workflow for Soil Treatment Efficacy Study
Soil Preparation and Experimental Setup
Pathogen Inoculation and Chemical Application
Sample Collection and Metabolomic Analysis (Optional)
This document provides a foundational profile of this compound and a framework for designing soil treatment experiments. The proposed workflow and detailed protocols, particularly the metabolomics analysis, can be adapted to generate robust data on the efficacy and mode of action of this compound in an agricultural research context.
The table below summarizes the key characteristics of methasulfocarb as a fungicide, based on the Pesticide Properties Database [1].
| Property | Description / Value |
|---|---|
| Pesticide Type | Fungicide; Plant Growth Regulator [1] |
| Chemical Group | Thiocarbamate fungicide; Carbamate fungicide [1] |
| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] |
| Mode of Action | FRAC Code 42 (Growth retarding activity) [1] |
| Example Applications | Soil application for fungal diseases in rice crops [1] |
| Example Pests Controlled | Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp. [1] |
| Formulations | Granular or wettable powder [1] |
| Solubility in Water | 480 mg/L (moderate) [1] |
| Acute Oral LD₅₀ (Rat) | 112 mg/kg (moderate toxicity) [1] |
This protocol outlines a standard in vitro and greenhouse experiment to assess the efficacy of this compound against Fusarium oxysporum. The methodology is adapted from general plant pathology principles and aligned with approaches seen in recent Fusarium control studies [2] [3].
Since detailed molecular signaling pathways for this compound (FRAC Code 42) are not fully elucidated in the available literature, the following diagram illustrates the general site of action and the multi-faceted strategies often required for effective Fusarium management.
Supporting Research for Integrated Control:
While this compound is identified as a compound with activity against Fusarium species [1], its practical application for this purpose requires further validation. The proposed protocol provides a framework for researchers to generate critical efficacy data.
Future research should focus on:
The table below summarizes the key chemical and regulatory information for Methasulfocarb:
| Property | Description |
|---|---|
| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] |
| Chemical Formula | C₉H₁₁NO₄S₂ [1] |
| Mode of Action | Growth retarding activity (FRAC Code: 42) [1] |
| Pesticide Type | Fungicide; Plant Growth Regulator [1] |
| Example Applications | Rice (soil application to control Fusarium, Mucor, Pseudomonas, Pythium and Rhizoctonia spp.) [1] |
| Regulatory Status (EC 1107/2009) | Not Approved [1] |
While this compound is indicated for Rhizoctonia, recent efficacy research on ornamentals highlights several more effective products. The "A Team" fungicides below consistently provide excellent to effective control of Rhizoctonia solani [2] [3].
| Product | Active Ingredient(s) | FRAC Code |
|---|---|---|
| Affirm WDG | polyoxin D zinc salt | 19 [3] |
| Emblem/Medallion WG | fludioxonil | 12 [3] |
| Empress Intrinsic | pyraclostrobin | 11 [3] |
| Orkestra | fluxapyroxad / pyraclostrobin | 7 / 11 [3] |
| Pageant Intrinsic | pyraclostrobin / boscalid | 11 / 7 [3] |
| Terraclor 400 | PCNB | 14 [3] |
| Tourney | metconazole | 3 [3] |
The following protocol is adapted from standard methods for evaluating fungicide efficacy in vitro [4]. This protocol can be used to test both conventional fungicides and novel compounds.
Recent research has uncovered specific molecular pathways in R. solani that are critical for its virulence, offering new potential targets for control strategies beyond traditional fungicides [5].
Figure: Key pathways in R. solani virulence. The fungus upregulates methionine metabolism to counteract host-induced oxidative stress [5].
Methasulfocarb (CAS RN: 66952-49-6) is a unique thiocarbamate compound that functions as both a fungicide and plant growth regulator, demonstrating specific growth-retarding activity in agricultural applications. Originally introduced in Japan in 1984, this substance has shown efficacy primarily in rice crops for controlling fungal pathogens while modifying plant growth characteristics. This document provides a comprehensive technical overview of this compound's properties, mechanisms of action, and application protocols to guide researchers and development professionals in leveraging its growth-regulating potential. The information contained herein synthesizes current scientific knowledge with practical methodologies for evaluating and applying this compound in controlled research settings, addressing both its functional properties and regulatory status across multiple jurisdictions.
This compound possesses distinctive chemical properties that contribute to its biological activity and environmental behavior. The compound typically presents as a colorless crystalline solid with a melting point of 138°C and decomposes before reaching its boiling point [1]. Its molecular structure features both carbamate and thiocarbamate functional groups, contributing to its unique mode of action. With a moderate aqueous solubility of 480 mg/L at 20°C and pH 7, and an octanol-water partition coefficient (Log P) of 1.68, this compound demonstrates balanced hydrophilicity-lipophilicity that influences its movement in plant tissues and environmental compartments [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular formula | C₉H₁₁NO₄S₂ | - | [1] |
| Molecular mass | 261.32 g/mol | - | [1] |
| Melting point | 138°C | - | [1] |
| Water solubility | 480 mg/L | 20°C, pH 7 | [1] |
| Octanol-water partition coefficient (Log P) | 1.68 | 20°C | [1] |
| Vapor pressure | Not available | 20°C | [1] |
| Hydrolysis stability | Stable | pH 7 | [1] |
The regulatory landscape for this compound varies significantly across regions, with important implications for research and development activities. Currently, this compound is not approved under EC Regulation 1107/2009 for use in European Union member states [1]. The substance lacks an approved dossier rapporteur/co-rapporteur and does not appear in the EU pesticide database. This regulatory status necessitates that research involving this compound be conducted under appropriate controlled conditions with necessary authorizations, particularly for researchers operating in or collaborating with EU-based institutions. Beyond Europe, regulatory status should be verified on a country-by-country basis before considering any field applications or development programs.
This compound exhibits a growth-retarding mode of action that distinguishes it from conventional fungicides [1]. While the precise molecular targets remain under investigation, the compound's activity aligns with modifications to essential physiological processes that ultimately reduce cell elongation and division rates. This growth regulation property appears to be intrinsically linked to its fungicidal activity, potentially through interference with metabolic pathways common to both fungal development and plant growth regulation. The compound is classified by the Fungicide Resistance Action Committee (FRAC) under Mode of Action Group 42, indicating a specific biochemical target that differentiates it from other pesticide classes [1]. Understanding this dual functionality is crucial for optimizing application protocols that maximize growth-regulating effects while maintaining fungal pathogen control.
This compound's growth-regulating effects likely involve complex interactions with plant hormone signaling pathways, particularly those mediated by auxin and ethylene [2] [3] [4]. These phytohormones serve as central regulators of plant growth and development, with auxin controlling processes such as cell elongation, division, and differentiation. Research indicates that environmental stressors can significantly alter auxin distribution and homeostasis through effects on auxin transporters such as PIN-FORMED (PIN) and PIN-likes (PILS) proteins [2]. This compound may modulate these transport mechanisms, thereby creating altered auxin gradients that result in growth retardation. Simultaneously, evidence suggests potential engagement with ethylene signaling pathways, which contribute to stress responses and growth modifications [3] [4].
The following diagram illustrates the proposed signaling pathway through which this compound likely influences plant growth:
Diagram 1: Proposed signaling pathway of this compound-mediated growth regulation. The compound likely modulates auxin transport and ethylene biosynthesis, leading to altered hormone signaling and subsequent growth retardation phenotypes.
The molecular initiation of this compound's activity may involve interference with mitochondrial function, potentially through the ANAC017 transcription factor that regulates mitochondrial stress responses [3]. This transcription factor serves as a master regulator of mitochondrial dysfunction and has been shown to recruit signaling cascades involving ethylene and auxin pathways, along with the MAP KINASE KINASE (MKK) 9–MAP KINASE (MPK) 3/6 pathway in Arabidopsis thaliana [3]. Such interactions would position this compound as a modulator of fundamental energy homeostasis processes that ultimately manifest as controlled growth patterns.
This compound demonstrates efficacy against a spectrum of fungal pathogens while simultaneously regulating plant growth. As a soil-applied fungicide, it primarily targets soil-borne diseases affecting rice cultivation, including Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia species [1]. The compound is typically formulated into granular or wettable powder forms for soil application, allowing for sustained release and uptake through root systems [1]. The growth-regulating effects appear most pronounced in this application context, suggesting that root uptake and systemic translocation may be essential for observing consistent growth modification. The primary documented application is in rice crops, though potential exists for investigational use in other monocot species with similar physiological characteristics.
This compound exhibits moderate mammalian toxicity with an acute oral LD₅₀ of 112 mg/kg in rat models, classifying it as Category II according to the WHO acute hazard classification [1]. This toxicity profile necessitates appropriate safety measures during handling and application. From an environmental perspective, this compound demonstrates a low bio-concentration factor based on its Log P value <3, suggesting reduced accumulation potential in biological systems [1]. The compound displays moderate mobility in soil environments, which should be considered when designing application protocols to minimize off-target movement.
Table 2: Efficacy and Toxicity Profile of this compound
| Parameter | Value | Test Organism/Conditions | Reference |
|---|---|---|---|
| Mammalian acute oral LD₅₀ | 112 mg/kg | Rat | [1] |
| Fungicidal efficacy | Effective | Fusarium, Mucor, Pseudomonas, Pythium, Rhizoctonia spp. | [1] |
| Soil degradation (DT₅₀) | Not available | Aerobic conditions | [1] |
| Aqueous photolysis DT₅₀ | Stable | pH 7 | [1] |
| Bio-concentration factor | Low risk | Based on Log P <3 | [1] |
| Soil mobility | Moderately mobile | Calculated | [1] |
This protocol describes a standardized approach for assessing this compound's growth-regulating effects in controlled laboratory conditions using rice (Oryza sativa) as a model system.
For researchers with appropriate regulatory approvals, this protocol outlines field evaluation procedures for this compound's growth-regulating effects.
Despite established knowledge regarding this compound's fungicidal properties, significant research gaps exist concerning its plant growth regulation mechanisms and potential applications. Future research should prioritize these critical areas:
Current understanding suggests this compound's potential as a research tool for investigating plant growth mechanisms, particularly those involving mitochondrial function and hormonal crosstalk. The integration of this compound studies with emerging techniques in transcriptomics, proteomics, and metabolomics could provide unprecedented insights into the complex networks governing plant growth regulation [3] [5].
Understanding the properties of methasulfocarb is the first step in developing a robust stock solution protocol. The table below summarizes key data from the Pesticide Properties Database (PPDB) [1].
| Property | Value / Description | Significance for Solution Preparation |
|---|---|---|
| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] | Identifies the core chemical structure. |
| Chemical Formula | C₉H₁₁NO₄S₂ [1] | Provides molecular composition. |
| Molecular Mass | 261.32 g/mol [1] | Essential for molarity calculations. |
| Physical State | Colourless crystalline solid [1] | The typical form for dissolution. |
| Water Solubility | 480 mg/L (at 20 °C, pH 7) [1] | Indicates low water solubility, suggesting a need for organic solvents. |
| Log P | 1.68 [1] | Confirms higher affinity for organic solvents than water. |
| Formulation Types | Granular or wettable powder forms [1] | Confirms that commercial products are designed for dispersion in a medium. |
Based on the physicochemical profile, here is a proposed protocol for preparing a this compound stock solution. Given its low water solubility, an organic solvent is required.
After preparation, it is good practice to verify the concentration and purity of your stock solution.
The following diagram outlines the logical workflow for the preparation and verification of a this compound stock solution:
A definitive, peer-reviewed protocol for this compound stock solution preparation was not found in the current search results. The provided guidance is based on general laboratory practices and the specific physicochemical properties of the compound. You should treat this as a starting framework and validate all steps empirically in your own laboratory.
The table below summarizes the key properties of this compound that are relevant for solubility and formulation work [1] [2]:
| Property | Value | Conditions / Notes |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₄S₂ | - |
| Molecular Weight | 261.32 g/mol | - |
| Melting Point | 137-138 °C | - |
| Density | 1.42 g/cm³ | Predicted |
| Water Solubility | 480 mg/L | Moderate; at 20°C and pH 7 |
| Log P | 1.68 | Indicates low lipophilicity |
| pKa | 12.44 ± 0.46 | Predicted |
The following table presents the specific solubility data found for this compound in organic solvents [2]:
| Solvent | Solubility | Experimental Conditions / Reliability |
|---|---|---|
| DMSO | Soluble | Stated as "Soluble in DMSO"; no quantitative value provided. |
| Other Organic Solvents | No data found | The available scientific literature does not provide quantitative solubility data for other common organic solvents. |
This detailed protocol is adapted from a published study on DMSO solubility assessment for small organic molecules, which is directly applicable to characterizing compounds like this compound [3].
This method uses Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to quantify the concentration of a compound in a saturated DMSO solution. The ERETIC2 (Electronic Reference To access In vivo Concentrations) tool, based on the PULCON method, is used for absolute quantification by comparing the signal intensity of the analyte to a known external standard [3].
The experimental workflow can be visualized as follows:
Step 1: Sample Preparation
Step 2: NMR Sample Preparation
Step 3: NMR Acquisition
Step 4: Data Analysis
While specific formulation data for this compound is limited, its property profile suggests viable paths for R&D.
This compound presents a challenge for formulation scientists due to its low water solubility and a scarcity of published data in organic solvents. The confirmed solubility in DMSO provides a starting point for laboratory research. The provided NMR protocol offers a robust method to generate missing solubility data critical for advancing the development of modern liquid formulations for this fungicide.
Methasulfocarb is a synthetic thiocarbamate and carbamate fungicide also used as a plant growth regulator. Its mode of action involves growth-retarding activity [1].
The table below summarizes its key identifiers and physical properties [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] |
| CAS Registry Number | 66952-49-6 [1] [2] [3] |
| Molecular Formula | C₉H₁₁NO₄S₂ [1] [3] |
| Molecular Mass | 261.32 g/mol [1] |
| Physical State | Colourless crystalline solid [1] |
| Melting Point | 138 °C [1] |
| Water Solubility | 480 mg/L (at 20 °C, pH 7) [1] |
| Octanol-Water Partition Coefficient (Log P) | 1.68 [1] |
This compound is harmful if swallowed and poses a severe danger to the environment, particularly to aquatic life, with long-lasting effects [2] [3].
The following diagram outlines the core principles for establishing safety protocols when handling this chemical:
While specific analytical protocols for this compound were not detailed in the search results, it is listed as an analytical standard suitable for both HPLC and gas chromatography (GC) analysis [2]. For precise quantification, you should consult the product's Certificate of Analysis (COA) for a suitable instrument technique [2].
This document is a guideline for research purposes only. The safe handling of this compound is the sole responsibility of the user. Always refer to the most up-to-date Safety Data Sheet (SDS) from your chemical supplier and comply with all local institutional and governmental regulations.
Understanding methasulfocarb's basic properties is the first step in planning stable experimental solutions. Key data is summarized below [1] [2] [3].
| Property | Value / Description |
|---|---|
| Common Name | This compound [3] |
| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] |
| CAS No. | 66952-49-6 [1] [2] [3] |
| Molecular Formula | C₉H₁₁NO₄S₂ [1] [2] [3] |
| Molecular Weight | 261.31 g/mol [1] [2] |
| Appearance | Colourless crystalline solid [1] [3] |
| Melting Point | 137.5 - 138.5 °C [3] |
| Log P | 1.68 [1] |
| Water Solubility (pH 7, 20°C) | 480 mg/L [1] [3] |
| Stability to Light | Stable [3] |
The following table outlines solubility guidance and common formulation types, which can inform your choice of solvent systems [1] [2].
| Parameter | Guidance for Researchers |
|---|---|
| Solubility in Organic Solvents | Soluble in acetone, alcohols, and benzene [3]. |
| Suggested Solvents for Stock Solutions | DMSO is suggested as a primary solvent. If solubility is low in DMSO, water, ethanol, or DMF can be tried with a minute amount of product first [2]. |
| Common Formulation Types | Historically formulated into granular or wettable powder forms for agricultural use [1]. |
| Aqueous Photolysis DT₅₀ | Stable at pH 7 [1]. |
For laboratory experiments, creating a stable suspension is often a practical approach. Here is a generalized protocol you can adapt.
Preparation of a Suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC Na) [2]
Several factors can impact the stability and performance of your this compound solutions. Key points to monitor are listed below.
| Factor | Consideration & Troubleshooting Tip |
|---|---|
| Crystallization | Active compounds with moderate water solubility (like this compound at 480 mg/L) can be prone to crystal formation in solution, which can clog equipment and reduce dosing accuracy [4]. Tip: If crystal formation occurs in your stock solution or experimental formulations, consider exploring polymeric crystallization inhibitors (e.g., specific polyelectrolytes) in the formulation [4]. |
| Chemical (Hydrolytic) Stability | No specific hydrolysis data was found for this compound. As a general practice, avoid storing solutions at extreme pH conditions unless its stability at those pH levels is known. |
| Storage & Handling | Tip: For long-term storage, keeping the compound as a solid powder at recommended temperatures is more reliable than storing it in solution. Always prepare stock solutions/suspensions freshly when possible and note that storage stability in solvents should be determined experimentally [2]. |
What is the acute oral toxicity of this compound? The acute oral LD₅₀ for rats is 112-119 mg/kg, classifying it as moderately hazardous (WHO Class II) [1] [3]. Researchers must follow standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) when handling the pure compound.
Is this compound approved for use in the European Union? No, according to the Pesticide Properties DataBase (PPDB), this compound is not approved under EC Regulation 1107/2009 [1].
What is the primary mode of action of this compound? It is classified as a fungicide with growth-retarding activity. Its Fungicide Resistance Action Committee (FRAC) code is 42 [1].
The following table summarizes key chemical and regulatory information for methasulfocarb, which is foundational for understanding its behavior in degradation studies [1].
| Property | Description |
|---|---|
| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) |
| CAS RN | 66952-49-6 |
| Chemical Formula | C₉H₁₁NO₄S₂ |
| Pesticide Type | Fungicide; Plant Growth Regulator |
| Substance Groups | Thiocarbamate fungicide; Carbamate fungicide |
| Mode of Action | Growth retarding activity |
| EU Regulatory Status | Not approved |
| Water Solubility | 480 mg L⁻¹ (at 20 °C, pH 7) |
| Octanol-Water Partition Coeff. (Log P) | 1.68 |
| Soil Degradation (DT₅₀) | Data not available in search results |
| Aqueous Photolysis DT₅₀ | Stable |
| Aqueous Hydrolysis DT₅₀ | Data not available in search results |
What is the primary environmental fate of this compound? Based on its properties, this compound is moderately mobile in soil and shows stability in water, particularly against photolysis [1]. This suggests that microbial degradation in soil is likely a more significant pathway for its breakdown than hydrolysis or photodegradation. Specific degradation rates (DT₅₀) in soil or water were not available in the search results.
What is the acute mammalian toxicity of this compound? this compound has a moderate acute oral toxicity, with an LD₅₀ of 112 mg/kg in rats [1]. Appropriate safety precautions should be taken when handling this compound.
Why is there no approved method for analyzing its degradation products? The search results did not contain specific analytical methods for this compound metabolites. This indicates a gap in the published literature. For related compounds, techniques like LC-MS/MS are commonly used. For example, studies on the degradation of methiocarb (a different carbamate) analyze its sulfoxide and sulfone products using QuEChERS extraction followed by LC-PAD [2].
Challenge: Unable to detect degradation products in soil/water samples.
Challenge: Low recovery during extraction from complex matrices.
Given the lack of direct data, here is a proposed high-level workflow you can adapt to investigate this compound degradation. This workflow integrates principles from the analysis of similar compounds.
Workflow Stages:
The lack of specific data on this compound degradation presents a research opportunity. To advance your work:
The table below summarizes the core analytical techniques and key physicochemical data for this compound identified from the search results.
| Analytical Technique | Application & Notes | Key Parameters from Search Results |
|---|
| High-Performance Liquid Chromatography (HPLC) [1] [2] | Primary analysis method. Suitable for pharmacokinetics and impurity isolation [2]. | Column: Newcrom R1 (reverse-phase, low silanol activity) [2]. Mobile Phase: Acetonitrile/Water/Phosphoric Acid [2]. MS-compatible Mobile Phase: Replace phosphoric acid with formic acid [2]. | | Gas Chromatography (GC) [1] | Suitable technique, but no specific method for this compound was found. | Note: Thermal instability is a known issue for some compounds, potentially requiring derivatization [3]. | | Mass Spectrometry (MS) [2] | Can be coupled with HPLC for detection. | CAS Number: 66952-49-6 [1] [2]. Molecular Formula: C9H11NO4S2 [1] [2]. Molecular Weight: 261.310 g/mol [2]. LogP: 1.46 [2]. | | Safety Classification [1] | For safe handling in the laboratory. | Signal Word: Danger [1]. Hazard Statements: Acute Tox. 3 Oral - Aquatic Chronic 2 [1]. |
Here are answers to some common questions and issues that may arise during analysis.
Q: What is a recommended HPLC column for separating this compound?
Q: How can I make my HPLC method compatible with Mass Spectrometry (MS)?
Q: I am getting poor peak shape (tailing or broadening). What could be the cause?
Q: My analysis requires faster results. Are there options for UPLC or faster HPLC methods?
This protocol is adapted from the application note provided by SIELC Technologies [2].
This method describes the reverse-phase HPLC analysis of this compound, which can be used for quantification, pharmacokinetic studies, and the isolation of impurities in preparative separation.
The diagram below outlines the key steps in the analytical process.
For persistent issues, the upcoming CHROMtalks 2025 webinar, featuring leading experts, will provide in-depth troubleshooting tips for all stages of LC workflows [4].
The following table summarizes the core identity and properties of this compound, which are fundamental for any experimental design [1].
| Property | Description / Value |
|---|---|
| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) |
| CAS RN | 66952-49-6 |
| Chemical Formula | C₉H₁₁NO₄S₂ |
| Mode of Action | Fungicide; Plant Growth Regulator (Growth retarding activity) |
| Example Applications | Soil application for rice crops. |
| EU Approval Status | Not approved [1]. |
This next table outlines critical physical, environmental fate, and toxicological data that can influence application rates and experimental outcomes.
| Property | Value | Notes / Implications |
|---|---|---|
| Melting Point | 138 °C | [1] |
| Water Solubility | 480 mg/L (at 20°C, pH 7) | Moderate solubility [1]. |
| Octanol-Water Partition Coefficient (Log P) | 1.68 | Indicates low lipophilicity [1]. |
| Soil Degradation (Aerobic) DT₅₀ | 16 days | Moderate persistence in soil [1]. |
| Aqueous Photolysis DT₅₀ | Stable | Stable to degradation by light at pH 7 [1]. |
| Acute Oral LD₅₀ (Rat) | 112 mg/kg | Moderate toxicity [1]. |
| Aquatic Chronic Hazard | Class 2 (WGK) | Hazardous to aquatic life with long-lasting effects [2]. |
Here are some common experimental challenges and methodological guidelines based on this compound's properties.
Q1: How stable is this compound in my experimental system, and what are the key degradation factors?
Q2: What is a suitable analytical method for quantifying this compound?
Q3: Why is my applied this compound not producing consistent effects?
Q4: What safety precautions are essential when handling this compound?
Here is a detailed protocol for a common application: evaluating the efficacy of this compound as a soil fungicide.
The diagram below visualizes the key stages and decision points in a typical this compound application rate study.
This workflow provides a logical framework for optimizing the application rate. The key is to iterate based on the results until an effective and non-phytotoxic concentration is identified [1].
The table below summarizes the known physicochemical properties of Methasulfocarb relevant to its stability and handling [1] [2].
| Property | Value | Notes / Source |
|---|---|---|
| Melting Point | 138°C | [1] |
| Decomposition | Decomposes before boiling | [1] |
| Molecular Weight | 261.31 g/mol | [1] [2] |
| Density | 1.42 g/cm³ | [1] [2] |
| Appearance | Colourless crystalline solid | [1] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [2] |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) | In DMSO, see formulation guide [2] |
| Shipping Condition | Room temperature (stable for a few days) | [2] |
Here are answers to common questions researchers might have.
Q1: At what temperature does this compound start to decompose? Available data indicates that this compound decomposes before reaching its boiling point, with a melting point of 138°C [1]. This suggests that thermal degradation is a significant concern at high temperatures, and applications or processing near or above the melting point should be approached with caution. The exact onset temperature of decomposition is not specified in the literature found.
Q2: What are the best practices for storing this compound to ensure its stability? For long-term stability of the powder, storage at -20°C is recommended [2]. If prepared as a stock solution in solvents like DMSO, aliquots should be stored at -80°C for up to six months, or at -20°C for one month. It is crucial to avoid repeated freeze-thaw cycles to maintain chemical integrity [2].
Q3: Is this compound stable at room temperature for shipping? Yes, the supplier indicates that this compound is stable at ambient temperature for a few days, which covers the duration of ordinary shipping processes [2].
Problem: Poor solubility of this compound in aqueous buffers for in vitro assays.
Problem: Unexpected loss of activity in experiments, potentially due to compound degradation.
This section provides a detailed methodology for handling this compound in a research setting, based on supplier recommendations and general laboratory practice.
The following workflow outlines the key steps and considerations for preparing this compound stock solutions. The color coding indicates critical decision points and safety notes.
Key Considerations:
This is an example of formulating this compound for animal studies, using a common suspension method [2].
The available public data has clear limitations. To deeply characterize this compound's temperature sensitivity, you may need to:
The core information on methasulfocarb's stability is summarized in the table below.
| Property | Value / Status | Notes / Source |
|---|---|---|
| Aqueous Hydrolysis DT₅₀ | Stable | Data indicates that this compound is stable in water at pH 7 and 20°C. [1] |
| Aqueous Photolysis DT₅₀ | Stable | The substance is also stable against breakdown by light at pH 7. [1] |
| Water Solubility | 480 mg/L (at 20 °C, pH 7) | Classified as moderately soluble. [1] |
| Octanol-Water Partition Coeff. (Log P) | 1.68 | Indicates low lipophilicity. [1] |
| Chemical Formula | C₉H₁₁NO₄S₂ | - [1] |
| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) | - [1] |
| Mode of Action | Fungicide, Plant Growth Regulator (Growth retarding activity) | Classified under FRAC code 42. [1] |
Since specific hydrolysis protocols for this compound are not available in the search results, the following is a generalized methodology for conducting pesticide hydrolysis studies, which is standard in environmental chemistry.
Workflow for Hydrolysis Study
Q1: Is this compound stable in water, and does its stability change with pH? Based on the Pesticide Properties Database (PPDB), this compound is reported as stable in water at pH 7 and 20°C. [1] The available data is for a neutral pH only. Its stability under acidic or alkaline conditions is not specified and would require experimental determination using the protocol outlined above.
Q2: What is the primary mode of action of this compound? this compound is a fungicide and plant growth regulator with growth-retarding activity. Its specific biochemical mode of action is classified under FRAC code 42, though the precise molecular target is not detailed in the available sources. [1]
Q3: Where can I source high-purity this compound for research purposes? this compound is available from chemical suppliers that specialize in bioactive compounds for research. For example, Selleck Chemicals lists it in their catalog. [2] Always verify the certificate of analysis for purity upon purchase.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No observed degradation | Conditions too mild; compound is inherently stable. | Confirm stability at neutral pH is expected. [1] Extend study duration and investigate more extreme pH and temperature conditions. |
| Unexpected degradation in dark | Chemical hydrolysis or microbial activity. | Ensure solutions are sterile (e.g., filter-sterilized buffers) and vials are clean. Include sterile controls. |
| Irreproducible kinetics | Inconsistent temperature or pH. | Use calibrated equipment for temperature control and verify buffer pH before and after the experiment. |
| Low recovery of parent compound | Adsorption to container walls. | Use appropriate container materials (e.g., glass instead of plastic) and consider adding a control for adsorption. |
Photodegradation is a major pathway for the breakdown of pesticides in the environment and in engineered systems. The process can occur through several mechanisms [1]:
For a sulfonylurea herbicide, the primary degradation pathways often involve [2]:
The following table addresses common challenges in photodegradation experiments.
| Issue | Possible Causes | Suggested Solutions |
|---|
| Low Degradation Rate | • Incorrect light wavelength • Low photon flux • Unfavorable pH • Competitive radical scavengers | • Match lamp output to pesticide's UV absorption spectrum [5] • Optimize light intensity [6] • Systematically test pH levels (e.g., pH 3-11) [7] • Use pure solvents/water, remove carbonate ions [4] | | Irreproducible Kinetics | • Fluctuating light source output • Inconsistent mixing • Variable oxygen concentration | • Use radiometer to calibrate and monitor light intensity • Employ magnetic stirring or merry-go-round reactor for uniform exposure [4] [5] • Saturate solution with air/oxygen before experiment | | Incomplete Mineralization | • Formation of stable intermediate products | • Extend reaction time or increase catalyst/oxidant dose • Combine multiple AOPs (e.g., UV/H₂O₂ followed by ozone) • Monitor Total Organic Carbon (TOC) to track mineralization [7] | | Catalyst Separation Issues | • Use of nano-powder catalysts (e.g., TiO₂ P25) | • Use supported catalysts (e.g., TiO₂ on magnetic SiO₂/Fe₃O₄ cores) [3] | | Complex Matrix Interference | • Natural water constituents (organics, anions) scavenge radicals | • Use scavengers (tert-butanol for HO•) to identify interference [7] [4] • Pre-treat water sample or increase oxidant dosage |
Here are detailed methodologies for two common advanced oxidation processes.
This protocol is adapted from studies on sulfonylurea herbicides [2] [3].
This protocol is based on research with sulfonamide antibiotics [4].
The following diagram outlines a logical workflow for a comprehensive photodegradation study.
Since direct information on Methasulfocarb is unavailable, the table below outlines the key data points you should research and include for a comprehensive efficacy comparison. This structure is based on standard comparative analyses for compounds like pharmaceuticals or herbicides [1] [2].
Key Parameters for Efficacy Comparison
| Parameter | Description | Example from Related Research |
|---|---|---|
| ED50 / IC50 | Dose causing 50% effect or inhibition; primary efficacy metric [2]. | Vulpia myuros ED50 > Apera spica-venti ED50 for herbicides prosulfocarb and mesosulfuron-methyl + iodosulfuron [2]. |
| Effective Dosage Range | The spectrum of doses from minimal to maximum effect [2]. | Prosulfocarb tested from 0 to 4000 g/ha in dose-response experiments [2]. |
| Influence of Application Timing | How efficacy changes with the target's developmental stage [2]. | Prosulfocarb most effective pre-emergence (BBCH 00); control declines at later growth stages [2]. |
| Comparative Species Efficacy | Efficacy across different target species or cell lines. | Vulpia myuros shows higher natural tolerance to certain herbicides than Apera spica-venti [2]. |
The methodology below is adapted from a study investigating herbicide efficacy and represents a robust, generalizable protocol for generating quantitative comparison data [2]. You can adapt this framework for this compound's specific context (e.g., herbicide, pharmaceutical).
To find the precise information on this compound, I suggest the following steps:
The table below summarizes the available toxicity data for Methasulfocarb. Please note that the data is limited and from older studies [1] [2].
| Toxicity Measure | Species | Value | Notes |
|---|---|---|---|
| Acute Oral LD₅₀ | Rat | 112 mg/kg | "Moderate" toxicity classification [1]. |
| Acute Oral LD₅₀ | Mouse | 262 mg/kg | Data from 1985 [2]. |
| Acute Dermal LD₅₀ | Rat & Mouse | >5000 mg/kg | Low toxicity via dermal route [2]. |
| GHS Hazard Statements | - | H301, H411 | H301: Toxic if swallowed. H411: Toxic to aquatic life with long-lasting effects [2]. |
To construct the comparison guide you need, here is a suggested framework for evaluating and comparing fungicides like this compound, which can guide your search for more complete datasets.
The diagram below outlines the core workflow for generating the toxicity data required for a comparative guide.
The table below summarizes the available key data on Methasulfocarb's identity and physical-chemical properties, which are fundamental for predicting its environmental behavior [1].
| Property | Value | Conditions / Notes |
|---|---|---|
| Chemical Formula | C₉H₁₁NO₄S₂ | - |
| Molecular Mass | 261.32 g/mol | - |
| Water Solubility | 480 mg/L | Moderate; at 20°C & pH 7 |
| Octanol-Water Partition Coefficient (Log P) | 1.68 | Low; indicates low potential for bioaccumulation |
| Soil Adsorption (Koc) | 79 (Calculated) | Moderately mobile in soil |
| Vapor Pressure | No data found | - |
| Henry's Law Constant | No data found | - |
| Dissociation Constant (pKa) | No data found | - |
For a rigorous comparison of pesticide environmental fates, studies must follow standardized methodologies. The following table outlines key experimental protocols based on regulatory guidance and scientific literature [2].
| Assessment Area | Key Experimental Protocols & Considerations |
|---|---|
| Physical-Chemical Properties | Use Good Laboratory Practice (GLP) and guideline-compliant data. Use values for the Pure Active Ingredient (PAI) or Technical Grade Active Ingredient (TGAI), not end-use products. Report temperature and pH for dependent properties (e.g., solubility, pKa) [2]. |
| Hydrolysis | Conduct studies in sterile aqueous buffers at different pH levels (e.g., pH 4-10) and controlled temperatures (e.g., 40°C) to determine pseudo-first-order reaction rate constants and understand the influence of pH on degradation [3]. |
| Soil Degradation | Perform studies under controlled laboratory conditions (temperature, moisture) and in the field. Compare sterile and non-sterile soils to distinguish between microbial degradation and chemical hydrolysis. Determine degradation half-lives (DT₅₀) and major metabolites [4] [2]. |
| Data Analysis & Reporting | Report all values with units and experimental conditions. Use measured values over estimated ones; clearly identify and justify any estimates or data from non-guideline studies [2]. |
The diagram below outlines the general workflow for conducting environmental fate studies, from measuring basic properties to advanced data analysis.
A key challenge is the lack of directly comparable experimental data. While general protocols exist [2], the search results do not contain studies where this compound and other specific pesticides were tested side-by-side using the same methods. The available data for this compound is also incomplete, with no values for critical properties like vapor pressure and pKa [1].
Furthermore, the degradation data for other herbicide classes (like sulfonylureas [4] [3] [5]) comes from different studies with varying soils and conditions. Comparing them directly to this compound would be scientifically unsound.
| Test Organism / Parameter | Endpoint | Value | Notes / Classification |
|---|---|---|---|
| Mammals (Rat) | Acute Oral LD₅₀ | 112 mg/kg | Considered "Moderate" toxicity [1]. |
| Earthworms | Acute 14-day LC₅₀ | No data found | Data is missing from the source [1]. |
| Soil Micro-organisms | Toxicity | No data found | Data is missing from the source [1]. |
| Bio-concentration Factor (BCF) | Risk | Low risk | Based on an estimated Log P of 1.68 [1]. |
| Environmental Fate | Soil degradation (DT₅₀) | No data found | Data is missing from the source [1]. |
| General Biodegradability | Not provided | No data found | Data is missing from the source [1]. |
While specific test protocols for methasulfocarb were not located, the following information outlines standard ecotoxicity assessment methods that researchers can use.
The following diagram illustrates a generalized workflow for conducting an ecotoxicity assessment based on these standard practices.
The search results revealed several significant data gaps for this compound, particularly concerning its effects on aquatic life, soil organisms, and its overall persistence in the environment [1]. A true comparative guide requires more complete datasets.
Acute Toxic;Environmental Hazard